An In-depth Technical Guide to the Physicochemical Properties of 2-Nitroaniline Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Nitroaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Nitroaniline Hydrochloride (2-NA HCl). Intended for researchers, scientists, and professionals in drug development, this document details the compound's structural and chemical characteristics, supported by quantitative data, detailed experimental protocols for property determination, and a visual representation of its analytical characterization workflow. The information presented is crucial for the effective handling, analysis, and application of 2-Nitroaniline Hydrochloride in research and development settings.
Introduction
2-Nitroaniline Hydrochloride is the salt form of 2-Nitroaniline, an important chemical intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. The hydrochloride salt is often preferred in certain applications due to its increased water solubility and stability compared to the free base. A thorough understanding of its physicochemical properties is paramount for process optimization, formulation development, and quality control.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-Nitroaniline Hydrochloride and its parent compound, 2-Nitroaniline, are summarized below. It is important to distinguish between the free base and its hydrochloride salt, as their properties can differ significantly.
General Properties
| Property | 2-Nitroaniline Hydrochloride | 2-Nitroaniline |
| IUPAC Name | 2-nitroaniline;hydrochloride[1] | 2-Nitroaniline[2] |
| Synonyms | o-Nitroaniline HCl | ortho-Nitroaniline, o-Nitraniline, 2-Nitrobenzenamine[3] |
| CAS Number | 15873-52-6 | 88-74-4[4] |
| Appearance | - | Orange solid/crystals[2][3] |
Molecular and Weight Properties
| Property | 2-Nitroaniline Hydrochloride | 2-Nitroaniline |
| Molecular Formula | C₆H₇ClN₂O₂[1] | C₆H₆N₂O₂[2] |
| Molecular Weight | 174.58 g/mol [1] | 138.12 g/mol [3] |
| Exact Mass | 174.0196052 Da[1] | 138.042927 g/mol |
Thermal Properties
| Property | 2-Nitroaniline Hydrochloride | 2-Nitroaniline |
| Melting Point | Decomposes | 70-74 °C[3] |
| Boiling Point | Decomposes | 284 °C[2][3] |
| Flash Point | - | 168 °C[2][3] |
Solubility and Partitioning
| Property | 2-Nitroaniline Hydrochloride | 2-Nitroaniline |
| Water Solubility | Soluble | 1.1 g/L (20 °C)[3][4] |
| LogP (Octanol/Water) | - | 1.85[5] |
Acidity
| Property | Value |
| pKa (of anilinium ion) | -0.3[2] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of 2-Nitroaniline Hydrochloride. These are generalized protocols that can be adapted for specific laboratory settings.
Synthesis of 2-Nitroaniline Hydrochloride
Objective: To prepare 2-Nitroaniline Hydrochloride from 2-Nitroaniline.
Materials:
-
2-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether (or other suitable non-polar solvent)
-
Beaker
-
Stirring rod
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve a known quantity of 2-Nitroaniline in a minimal amount of diethyl ether in a beaker.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add concentrated hydrochloric acid dropwise to the stirred solution. The hydrochloride salt will precipitate out of the solution.
-
Continue adding HCl until no further precipitation is observed.
-
Filter the precipitate using a Büchner funnel and wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting material and excess HCl.
-
Dry the resulting 2-Nitroaniline Hydrochloride crystals under vacuum.
Melting Point Determination (Capillary Method)
Objective: To determine the melting or decomposition temperature of 2-Nitroaniline Hydrochloride.
Materials:
-
2-Nitroaniline Hydrochloride sample (finely powdered)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the 2-Nitroaniline Hydrochloride sample is completely dry and finely powdered using a mortar and pestle.[6]
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting/decomposition point.
-
Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observe the sample through the magnified eyepiece.
-
Record the temperature at which the substance begins to melt or show signs of decomposition (e.g., charring, gas evolution) and the temperature at which it is completely liquefied or decomposed. This range is the melting/decomposition range.
Aqueous Solubility Determination (Isothermal Equilibrium Method)
Objective: To quantitatively determine the solubility of 2-Nitroaniline Hydrochloride in water.
Materials:
-
2-Nitroaniline Hydrochloride
-
Distilled water
-
Vials with screw caps
-
Shaker or magnetic stirrer
-
Thermostatically controlled water bath
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Add an excess amount of 2-Nitroaniline Hydrochloride to a series of vials.
-
Add a known volume of distilled water to each vial.
-
Seal the vials and place them in a thermostatically controlled water bath set to a specific temperature (e.g., 25°C).
-
Agitate the vials using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the vials to stand undisturbed for the solid to settle.
-
Carefully withdraw a sample from the supernatant of each vial, ensuring no solid particles are transferred.
-
Analyze the concentration of 2-Nitroaniline Hydrochloride in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (by creating a calibration curve) or HPLC.
-
The determined concentration represents the solubility of the compound at that temperature.
pKa Determination (Potentiometric Titration)
Objective: To determine the pKa of the anilinium ion of 2-Nitroaniline.
Materials:
-
2-Nitroaniline Hydrochloride
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a sample of 2-Nitroaniline Hydrochloride and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Record the initial pH of the solution.
-
Titrate the solution by adding small, known volumes of the standardized NaOH solution from the burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the curve.
-
The pH at the half-equivalence point is equal to the pKa of the anilinium ion.
Spectroscopic Analysis
3.5.1. Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of 2-Nitroaniline Hydrochloride to identify functional groups.
Procedure (KBr Pellet Method):
-
Thoroughly dry both the 2-Nitroaniline Hydrochloride sample and potassium bromide (KBr) powder.
-
In a mortar, grind a small amount of the sample (1-2 mg) with about 100-200 mg of KBr until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet-pressing die and apply pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
3.5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Dissolve an appropriate amount of 2-Nitroaniline Hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Mandatory Visualizations
Synthesis of 2-Nitroaniline Hydrochloride
References
- 1. 2-Nitroaniline Hydrochloride | C6H7ClN2O2 | CID 15621111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. 2-Nitroaniline CAS 88-74-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 88-74-4 CAS | 2-NITROANILINE | Amines & Amine Salts | Article No. 04925 [lobachemie.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
